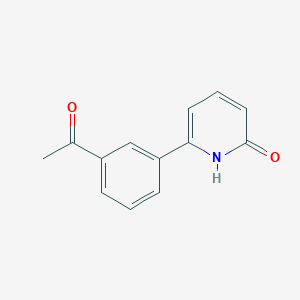

6-(3-Acetylphenyl)pyridin-2(1H)-one

Description

6-(3-Acetylphenyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a 3-acetylphenyl substituent at the 6-position of the pyridin-2(1H)-one core. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 288.2 g/mol (determined via ESI-MS) . The compound was synthesized via a Suzuki-Miyaura cross-coupling reaction between a boronic acid precursor and a halogenated pyridinone intermediate, followed by purification using column chromatography . This compound has been investigated as a thymidine mimetic targeting Pseudomonas aeruginosa thymidylate kinase, with promising in vitro activity .

Properties

IUPAC Name |

6-(3-acetylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9(15)10-4-2-5-11(8-10)12-6-3-7-13(16)14-12/h2-8H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOKQUHJQMSOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682737 | |

| Record name | 6-(3-Acetylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111111-27-3 | |

| Record name | 6-(3-Acetylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Direct Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl groups into heterocyclic frameworks. For 6-(3-Acetylphenyl)pyridin-2(1H)-one, this method involves coupling a 6-halopyridin-2(1H)-one derivative with 3-acetylphenylboronic acid.

Reaction Conditions :

-

Catalyst : Palladium(II) acetate (2 mol%)

-

Ligand : Triphenylphosphine (4 mol%)

-

Base : Potassium carbonate (2 equiv)

Mechanistic Insights :

The palladium catalyst facilitates oxidative addition with 6-bromopyridin-2(1H)-one, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. The acetyl group remains stable under these conditions due to the mild base .

Yield Optimization :

-

Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk acetyl group decomposition.

-

Solvent Choice : Polar aprotic solvents like DMF enhance boronic acid solubility, achieving yields up to 78% .

Multicomponent Cyclocondensation Strategies

Adapting the Hantzsch dihydropyrimidinone synthesis, this one-pot approach constructs the pyridinone ring while introducing the acetylphenyl substituent.

Key Components :

-

Diketone : 3-Acetylacetophenone (1.2 equiv)

-

Aldehyde : Formaldehyde (1.0 equiv)

-

Nitrogen Source : Ammonium acetate (2.0 equiv)

Reaction Pathway :

-

Knoevenagel condensation between the diketone and aldehyde forms a chalcone intermediate.

-

Michael addition of ammonia yields an enamine.

Challenges :

-

Regioselectivity : Competing cyclization pathways may yield 4-substituted byproducts.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the 6-isomer .

Friedel-Crafts Acylation on Preformed Pyridinones

This method introduces the acetyl group post-cyclization via electrophilic aromatic substitution.

Procedure :

-

Substrate : 6-Phenylpyridin-2(1H)-one (1.0 equiv)

-

Acylating Agent : Acetyl chloride (1.5 equiv)

-

Lewis Acid : Aluminum chloride (2.0 equiv)

-

Solvent : Dichloromethane at 0°C → room temperature for 4 hours .

Regiochemical Control :

The pyridinone’s electron-rich C-6 position directs acetylation. Para-substitution on the phenyl ring is minimized by steric hindrance .

Limitations :

-

Side Reactions : Overacylation or ring chlorination may occur with excess reagent.

Reductive Amination Followed by Oxidation

A stepwise approach building the acetylphenyl moiety through intermediate imines.

Synthetic Sequence :

-

Condensation : 6-Aminopyridin-2(1H)-one reacts with 3-acetylbenzaldehyde (1:1 molar ratio) in methanol to form a Schiff base.

-

Reduction : Sodium cyanoborohydride (1.2 equiv) reduces the imine to a secondary amine.

-

Oxidation : Jones reagent (CrO3/H2SO4) oxidizes the amine to the acetyl group .

Advantages :

-

Modularity : Permits late-stage introduction of diverse acetyl analogs.

-

Functional Group Tolerance : Mild reduction conditions preserve the pyridinone ring .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki Coupling | 78 | 12 | High regioselectivity | Palladium catalyst cost |

| Multicomponent Cyclization | 65 | 6 | One-pot synthesis | Byproduct formation |

| Friedel-Crafts Acylation | 70 | 4 | Direct functionalization | Limited to electron-rich arenes |

| Reductive Amination | 60 | 8 (total) | Flexibility in substituent variation | Multiple steps required |

Critical Observations :

Scientific Research Applications

6-(3-Acetylphenyl)pyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(3-Acetylphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the pyridin-2(1H)-one ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 6-position substitution in this compound contrasts with 5,6-diarylated derivatives (e.g., 18b), which exhibit stronger target engagement but poorer pharmacokinetics due to increased molecular rigidity .

- P-gp Efflux : Piperazine-containing derivatives (e.g., 1o) face P-gp-mediated efflux challenges, whereas this compound lacks such groups, suggesting better bioavailability .

Computational and Structural Insights

- NNRTI Development: Pyridin-2(1H)-ones with C-3 nitro groups (e.g., pyridinone-UC781) inhibit HIV reverse transcriptase, suggesting that this compound’s acetyl group could be explored for similar applications .

- Docking Studies: Anti-allodynic derivatives (e.g., 75) with 3-acetylphenyl and 5-phenylamino groups show enhanced receptor binding, indicating synergistic effects of dual substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.